4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile
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Overview
Description
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile is an organic compound belonging to the class of sesquiterpenoids. These compounds are characterized by their three isoprene units, which contribute to their diverse biological activities and applications .
Preparation Methods
The synthesis of 4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of farnesyl bromide as a starting material, which undergoes various reactions such as nucleophilic substitution and oxidation to yield the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of different substituted products.
Scientific Research Applications
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile can be compared with other sesquiterpenoids, such as:
Farnesoic acid: Similar in structure but differs in functional groups and biological activities.
Nerolidol: Another sesquiterpenoid with distinct applications in the fragrance industry.
2,4-Dihydroxy-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-6-(hydroxymethyl)benzaldehyde: Shares structural similarities but has different chemical properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and applications.
Properties
CAS No. |
93040-86-9 |
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Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienenitrile |
InChI |
InChI=1S/C15H23NO/c1-12(2)6-5-7-13(3)8-9-15(17)14(4)10-11-16/h6,8,10,15,17H,5,7,9H2,1-4H3 |
InChI Key |
VYAQVJNOOBIZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC(C(=CC#N)C)O)C)C |
Origin of Product |
United States |
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